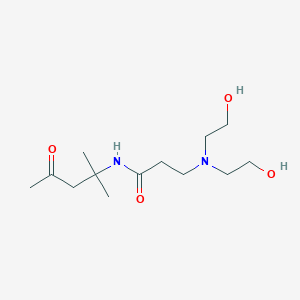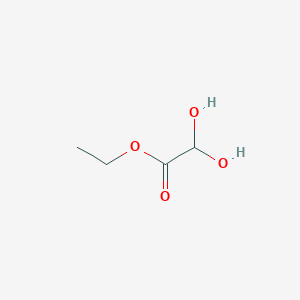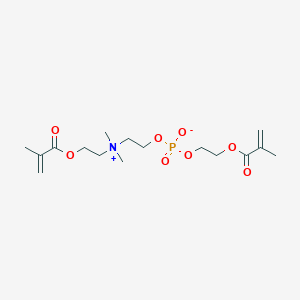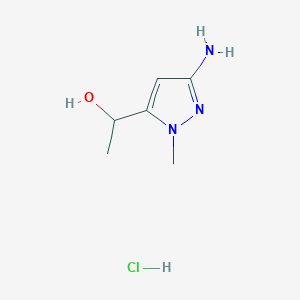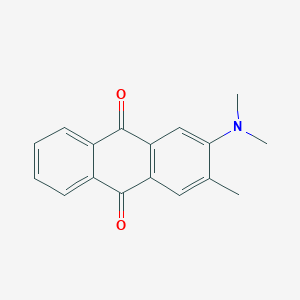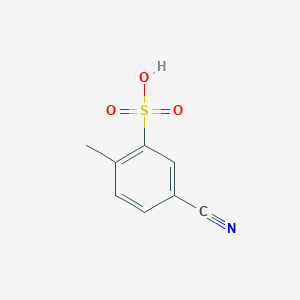
5-Cyano-2-methylbenzenesulfonicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2-methylbenzenesulfonic acid: is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a benzene ring, along with a sulfonic acid group (-SO₃H)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylbenzenesulfonic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group (-NO₂) at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group (-NH₂) using a reducing agent such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group, resulting in the formation of 5-Cyano-2-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of 5-Cyano-2-methylbenzenesulfonic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-2-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amino group or other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (R-NH₂) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines or other functionalized compounds.
Aplicaciones Científicas De Investigación
5-Cyano-2-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and its therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Cyano-2-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can form strong hydrogen bonds and ionic interactions with biomolecules. These interactions can affect the structure and function of proteins, enzymes, and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyano-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Methylbenzenesulfonic acid: Lacks the cyano group.
5-Cyano-2-methylphenol: Contains a hydroxyl group instead of a sulfonic acid group.
Uniqueness
5-Cyano-2-methylbenzenesulfonic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the cyano and sulfonic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H7NO3S |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
5-cyano-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H7NO3S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H,10,11,12) |
Clave InChI |
WFZZALRTGOGNAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
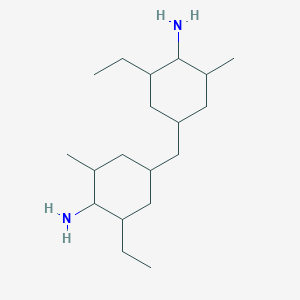
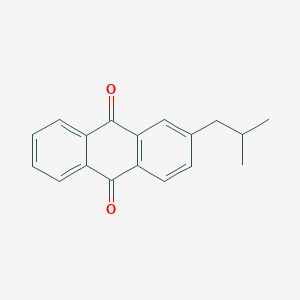
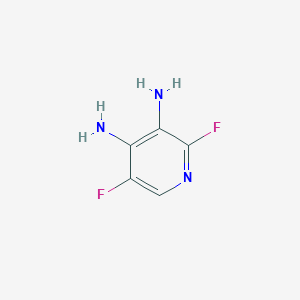

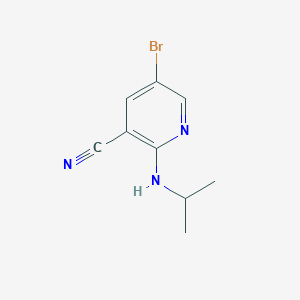
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

